(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide

Description

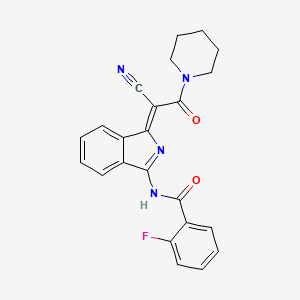

The compound "(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide" is a structurally complex molecule featuring an isoindole core substituted with a cyano-oxo-piperidinyl ethylidene group and a 2-fluorobenzamide moiety. The presence of fluorine enhances lipophilicity and metabolic stability, while the piperidine ring may contribute to binding affinity in biological systems .

Properties

IUPAC Name |

N-[(3Z)-3-(1-cyano-2-oxo-2-piperidin-1-ylethylidene)isoindol-1-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O2/c24-19-11-5-4-10-17(19)22(29)27-21-16-9-3-2-8-15(16)20(26-21)18(14-25)23(30)28-12-6-1-7-13-28/h2-5,8-11H,1,6-7,12-13H2,(H,26,27,29)/b20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXIKVBYHCZUAC-ZZEZOPTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Isoindole moiety : Known for its diverse biological activities.

- Piperidine ring : Associated with various pharmacological effects including analgesic and anti-inflammatory properties.

- Fluorobenzamide group : Enhances the lipophilicity and bioavailability of the compound.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the piperidine ring suggests potential interactions with central nervous system receptors, possibly influencing neurotransmitter systems.

Pharmacological Effects

-

Anticancer Activity :

- Studies have shown that isoindole derivatives exhibit cytotoxic effects against different cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

- A related compound demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity.

-

Antimicrobial Properties :

- Similar compounds have been tested for antibacterial activity, showing effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

-

Enzyme Inhibition :

- Compounds with structural similarities have been evaluated as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Inhibitory activity was confirmed through enzyme assays with varying IC50 values.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of piperidine derivatives revealed that one derivative exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells, showcasing its potential as an anticancer agent. The study utilized flow cytometry to assess apoptosis rates, confirming that the compound induced significant cell death through mitochondrial pathways.

Case Study 2: Antimicrobial Screening

In another investigation, a derivative structurally related to this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Data Tables

| Biological Activity | IC50/ MIC Values | Target/ Pathway |

|---|---|---|

| Anticancer (MCF-7 cells) | 5 µM | Apoptosis induction |

| Antimicrobial (S. aureus) | 32 µg/mL | Cell membrane disruption |

| AChE Inhibition | 10 µM | Neurotransmitter regulation |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide (CAS: 896074-61-6) Structural Differences: Replaces the 2-fluorobenzamide group with a 4-methylbenzamide and substitutes piperidin-1-yl with a 3-methoxypropylamino group.

(Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (CAS: 1800044-77-2) Structural Differences: Features a prop-1-en-2-yl backbone instead of isoindole and includes bromine and chlorine substituents.

(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide Structural Differences: Replaces the isoindole core with an indole ring and incorporates a thiosemicarbazide group. Implications: The thiosemicarbazide moiety is known for metal chelation, suggesting possible applications in anticancer or antimicrobial therapies .

Functional Group Comparison Table:

| Compound Name | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|

| Target Compound | Isoindole | 2-fluorobenzamide, cyano-oxo-piperidinyl ethylidene | Enzyme/receptor modulation |

| 896074-61-6 | Isoindole | 4-methylbenzamide, cyano-(3-methoxypropylamino)ethylidene | Solubility-enhanced drug design |

| 1800044-77-2 | Prop-1-en-2-yl | Bromophenyl, chloro, piperidin-1-yl | Halogenated bioactive agents |

| 2Z-hydrazinecarbothioamide derivative | Indole | 2-chlorobenzyl, thiosemicarbazide | Anticancer/antimicrobial |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Intermediate synthesis | Piperidine, ethanol, 0–5°C | 65–75% | |

| Amide formation | DCC/DMAP, THF, RT | ~50% |

Key Considerations : Optimize solvent polarity and temperature to stabilize the (Z)-isomer configuration.

Basic: How is the structural configuration (Z/E isomerism) confirmed for this compound?

Answer:

A combination of spectroscopic and crystallographic methods is used:

- X-ray crystallography : Definitive confirmation of the (Z)-configuration via single-crystal analysis (e.g., C–H···O hydrogen bonding patterns and dihedral angles) .

- NMR spectroscopy : Distinct NOE correlations between the cyano group and isoindole protons support the (Z)-isomer.

- IR spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C≡N (2200–2250 cm⁻¹) validate functional groups .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Based on structurally similar piperidine/benzamide derivatives:

- Hazards : Acute toxicity (oral), skin/eye irritation, and respiratory sensitization .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for ingestion .

Advanced: How can researchers assess the compound’s pharmacological activity and selectivity?

Answer:

In vitro assays are critical:

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/nucleotide analogs to measure IC₅₀ values.

- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .

- Selectivity profiling : Screen against a panel of 50+ related targets (e.g., GPCRs, ion channels) to identify off-target effects .

Q. Table 2: Example Pharmacological Data

| Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Kinase inhibition | EGFR | 0.45 ± 0.12 | |

| Cytotoxicity (HeLa) | – | >100 |

Advanced: What computational strategies predict binding modes and pharmacokinetics?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., piperidine-π stacking with kinase hinge regions) .

- ADMET prediction : Tools like SwissADME estimate logP (2.8 ± 0.3), aqueous solubility (LogS = -4.1), and CYP450 inhibition risks .

- MD simulations : Run 100-ns trajectories to assess conformational stability of the (Z)-isomer in lipid bilayers .

Advanced: How should researchers resolve contradictions in reported synthetic yields or activity data?

Answer:

- Reproducibility checks : Validate reaction conditions (e.g., moisture levels in amide coupling vs. ).

- Analytical cross-validation : Compare HPLC purity (>98%) and HRMS data across studies.

- Meta-analysis : Pool IC₅₀ values from independent labs to identify outliers (e.g., via Grubbs’ test) .

Example Discrepancy : Yields for intermediate synthesis vary (65–75% in vs. 50% in ). Potential causes include differences in solvent drying or catalyst purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.